2-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Description
This compound is a pyridazin-3(2H)-one derivative characterized by two key substituents:
- Position 2: A 2-oxoethyl chain linked to a 4-benzylpiperazine group, which introduces a bulky, nitrogen-rich moiety that may enhance receptor-binding affinity.
The pyridazinone core is a privileged structure in medicinal chemistry, often associated with bioactivity against enzymes like phosphodiesterases (PDEs) or receptors such as formyl peptide receptors (FPRs) .
Properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-32-22-10-8-20(16-23(22)33-2)21-9-11-24(30)29(26-21)18-25(31)28-14-12-27(13-15-28)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQCSZVCWUGKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related pyridazin-3(2H)-one derivatives:
Key Observations:
Position 2 Modifications: The benzylpiperazine-oxoethyl group in the target compound introduces a larger, more polar moiety compared to piperidin-4-yl () or 4-methylphenyl (). This may influence binding to targets requiring extended hydrophobic interactions (e.g., GPCRs or PDEs) .
Position 6 Modifications :
- The 3,4-dimethoxyphenyl group (target compound, ) provides electron-donating methoxy groups, which may enhance π-π stacking interactions compared to morpholinyl () or methylbenzyl () groups.
- Morpholinyl substituents () improve solubility but may reduce membrane permeability .
Biological Activity Trends: Antiviral activity in correlates with fluorophenyl and methylbenzyl groups, suggesting hydrophobic interactions are critical for viral protease inhibition . Anti-inflammatory activity in highlights the efficacy of simpler pyridazinones, though the target compound’s complex substituents may offer higher specificity .
Structural and Computational Insights
- Crystallographic Data: A related compound () with a morpholinyl and fluorophenylpiperazine substituent crystallizes in a triclinic system (space group P1), with unit cell parameters $a = 8.9168 \, \text{Å}, b = 10.7106 \, \text{Å}, c = 13.5147 \, \text{Å}$. This suggests a compact, planar pyridazinone core with substituents adopting staggered conformations to minimize steric clashes .
- Computational Modeling : Molecular docking studies (implied in ) indicate that the 3,4-dimethoxyphenyl group forms hydrogen bonds with catalytic residues in antitrypsin targets, while the benzylpiperazine moiety occupies hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
